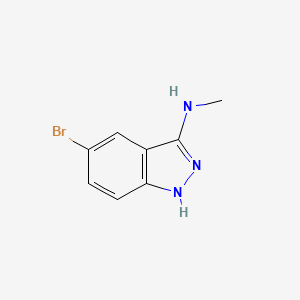

5-bromo-N-methyl-1H-indazol-3-amine

Vue d'ensemble

Description

5-bromo-N-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-1H-indazol-3-amine typically involves the bromination of N-methyl-1H-indazole-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and an organic solvent (e.g., dimethylformamide).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Applications De Recherche Scientifique

Pharmaceutical Development

Targeted Cancer Therapies :

5-Bromo-N-methyl-1H-indazol-3-amine is particularly valuable in the synthesis of anti-cancer drugs. Its ability to inhibit specific protein kinases makes it a crucial intermediate for developing targeted therapies aimed at various cancers. For instance, studies have demonstrated its effectiveness in inhibiting cell proliferation in human cancer cell lines, such as K562 (chronic myeloid leukemia) and A549 (lung cancer) .

Case Study :

A recent investigation evaluated a series of indazole derivatives, including this compound, for their antiproliferative activity against several cancer cell lines. One derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong potential for therapeutic application .

Biochemical Research

Molecular Pathways and Mechanisms :

This compound is utilized to study various signal transduction pathways, enhancing the understanding of cellular mechanisms and disease processes. It aids researchers in identifying potential therapeutic targets by elucidating the roles of different proteins in disease progression.

Example Application :

In biochemical assays, this compound has been used to explore apoptosis pathways and cell cycle regulation, particularly through its interactions with Bcl2 family members and the p53/MDM2 pathway .

Material Science

Organic Semiconductors :

The unique electronic properties of this compound make it suitable for developing organic semiconductors. Its incorporation into novel materials can lead to advancements in electronic devices.

Research Findings :

Studies have shown that the compound can be modified to enhance its electronic properties, making it a promising candidate for applications in organic photovoltaics and flexible electronics .

Diagnostics

Diagnostic Agents :

This compound plays a role in formulating diagnostic assays that enhance the detection sensitivity of biomarkers associated with various diseases. Its chemical properties facilitate the development of imaging agents used in medical diagnostics.

Application Example :

Research has indicated that derivatives of this compound can be integrated into diagnostic tools for improved imaging techniques, potentially aiding early disease detection .

Agrochemical Applications

Pest Control Solutions :

There is ongoing research into using this compound for developing environmentally friendly agrochemicals. Its effectiveness in controlling pests while minimizing ecological impact is being explored.

Study Insights :

Initial studies suggest that formulations based on this compound may offer more effective solutions for pest management compared to traditional chemicals, aligning with sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer drug synthesis | IC50 values indicating effectiveness against cancer cells |

| Biochemical Research | Study of cellular mechanisms and pathways | Insights into apoptosis and cell cycle regulation |

| Material Science | Development of organic semiconductors | Enhanced electronic properties for device applications |

| Diagnostics | Formulation of diagnostic agents | Improved sensitivity in biomarker detection |

| Agrochemical Applications | Development of eco-friendly pest control solutions | Potential for effective pest management |

Mécanisme D'action

The mechanism of action of 5-bromo-N-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact mechanism may vary depending on the specific biological context and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole-3-amine: Lacks the bromine and methyl groups, resulting in different chemical properties and biological activities.

5-bromo-1H-indazole: Contains the bromine atom but lacks the N-methyl group, which may affect its reactivity and interactions with biological targets.

N-methyl-1H-indazole-3-amine:

Uniqueness

5-bromo-N-methyl-1H-indazol-3-amine is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for various research applications and the development of novel therapeutic agents .

Activité Biologique

5-Bromo-N-methyl-1H-indazol-3-amine is a compound that belongs to the indazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines a pyrazole ring with a benzene ring. The presence of both bromine and N-methyl groups contributes to its distinct chemical properties, influencing its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as kinases and receptors. The compound has been shown to inhibit various kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. This mechanism is crucial for its potential applications in cancer therapy and other diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the following effects:

- Cell Proliferation Inhibition : The compound has shown the ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective potency .

- Mechanistic Insights : Studies suggest that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways, including those involving protein kinase B (PKB/Akt) which plays a crucial role in cell growth and survival .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been explored for anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may inhibit inflammatory pathways and exhibit antimicrobial effects against various pathogens, although further research is needed to elucidate these mechanisms fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1H-indazole-3-amine | Lacks bromine and methyl groups | Different activity profile |

| 5-bromo-1H-indazole | Contains bromine but lacks N-methyl group | Varies in reactivity |

| N-methyl-1H-indazole-3-amine | Lacks bromine | Different biological interactions |

This comparison highlights how structural variations influence the biological activity of indazole derivatives.

Study on Anticancer Activity

In a recent study published in MDPI, derivatives based on similar indazole scaffolds were evaluated for their anticancer properties. Specifically, compounds with a similar structure to this compound demonstrated significant inhibitory effects on breast cancer cells (MCF-7) with IC50 values as low as 2.93 ± 0.47 µM . These findings support the potential use of this compound in developing new anticancer therapies.

Mechanistic Study on PKB Modulation

Another study focused on the modulation of PKB signaling pathways by this compound. The research indicated that the compound could effectively inhibit PKB activation, leading to reduced cell survival in cancer models. This highlights its potential as a therapeutic agent targeting critical survival pathways in tumors .

Propriétés

IUPAC Name |

5-bromo-N-methyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-10-8-6-4-5(9)2-3-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCLPEJUNPPZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.